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Compound of Interest

Compound Name: Adb-fubiata

Cat. No.: B10824215

A Novel Synthetic Cannabinoid Receptor Agonist

ADB-FUBIATA, also known as AD-18, is a synthetic cannabinoid that has recently emerged on
the novel psychoactive substances (NPS) market. Its appearance is largely seen as a response
to the class-wide ban on many synthetic cannabinoid structural classes implemented by China
in 2021. Structurally similar to its predecessor ADB-FUBICA, ADB-FUBIATA features a key
modification: an extended amide linker with an additional methylene group. This alteration was
likely intended to circumvent existing legislation. This technical guide provides a
comprehensive overview of the discovery, plausible synthesis, pharmacological activity,
metabolic fate, and analytical identification of ADB-FUBIATA.

Discovery and History

ADB-FUBIATA was first identified in seized drug materials in late 2021. Its emergence
highlighted a continuing trend in the illicit drug market where clandestine laboratories rapidly
modify existing chemical structures to evade legal controls. The nomenclature "ATA" in ADB-
FUBIATA was proposed by scientists at Cayman Chemical and the Center for Forensic
Science Research & Education (CFSRE) to denote the acetamide linker, distinguishing it from
the traditional carboxamide ("CA") linker found in earlier synthetic cannabinoids.

Physicochemical Properties

A summary of the key physicochemical properties of ADB-FUBIATA is provided in the table
below.
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Property Value
2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-

UPAC Name )(/I]aizet)fl[]ar[nirEE)]-?:,3-diﬁ1eth§llutanir]nide

Other Names AD-18, FUB-ACADB

CAS Number 2938025-73-9

Molecular Formula C23H26FN30:2

Molar Mass 395.48 g/mol

Plausible Synthesis Pathway

While a specific, peer-reviewed synthesis protocol for ADB-FUBIATA has not been published,
a plausible two-step synthetic route can be proposed based on established organic chemistry
principles and known syntheses of similar indole-3-acetamide derivatives. The synthesis likely
begins with the N-alkylation of an indole-3-acetic acid precursor, followed by an amidation step.
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Step 1: N-Alkylation

Indole-3-acetic acid

Base 4-Fluorobenzyl bromide

Deprotonation lkylation

1-(4-fluorobenzyl)-1H-indole-3-acetic acid

ctivation

Step 2: Amidation

Coupling Agent (e.g., HATU, HOBt) L-tert-leucinamide

mide bond formation

ADB-FUBIATA

Click to download full resolution via product page

A plausible two-step synthesis of ADB-FUBIATA.

Pharmacological Profile

ADB-FUBIATA acts as a selective agonist at the cannabinoid receptor type 1 (CB1), with
significantly lower activity at the cannabinoid receptor type 2 (CB2).[1] This selectivity profile is
a notable distinction from its analog, ADB-FUBICA, which is a potent agonist at both receptors.

[1]
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Reference
Parameter Receptor Value

Compound
ECso hCB1 635 nM
Emax hCB1 141% CP55,940
Activity hCB2 Almost no activity

CB1 Receptor Signaling Pathway

Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), ADB-FUBIATA is
expected to initiate a canonical signaling cascade. This involves the inhibition of adenylyl
cyclase, leading to a decrease in intracellular cyclic AMP (cCAMP) levels, and the modulation of
ion channels. Furthermore, activation of the CB1 receptor leads to the recruitment of 3-arrestin
2, which is involved in receptor desensitization and internalization, as well as initiating G-
protein-independent signaling pathways.
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Simplified signaling pathway of ADB-FUBIATA at the CB1 receptor.

Metabolism

In vitro studies using human liver microsomes have shown that ADB-FUBIATA undergoes
extensive phase | metabolism. The primary metabolic pathways include hydroxylation,
dehydrogenation, N-dealkylation, and amide hydrolysis. The most abundant metabolites are
typically hydroxylated derivatives, which are often targeted as biomarkers for confirming

consumption in forensic analysis.

Analytical Profile
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The identification of ADB-FUBIATA in seized materials is typically achieved using a
combination of analytical techniques.

Technique Key Findings
Provides characteristic fragmentation patterns
GC-MS o
for initial identification.
Offers high-resolution mass data for accurate
LC-QTOF-MS o o
mass determination and structural elucidation.
NMR Used for definitive structural confirmation of the
molecule.
ETIR Provides information on the functional groups

present in the molecule.

Experimental Protocols
B-Arrestin 2 Recruitment Assay (General Protocol)

This assay is used to determine the functional activity of a compound at a G-protein coupled
receptor, such as the CB1 receptor.

o Cell Culture: Maintain a stable cell line co-expressing the human CB1 receptor fused to a
large NanoLuc fragment (LgBiT) and B-arrestin 2 fused to a small NanoLuc fragment
(SmBIT) in appropriate culture medium.

o Assay Preparation: Seed the cells into a 384-well white-walled assay plate and incubate
overnight.

o Compound Preparation: Prepare serial dilutions of ADB-FUBIATA and a reference agonist
(e.g., CP55,940) in assay buffer.

o Assay Procedure:

o Add the diluted compounds to the respective wells of the assay plate.
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o Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor
activation and B-arrestin 2 recruitment.

o Add the Nano-Glo® substrate to all wells.

o Measure the luminescence signal using a plate reader.

o Data Analysis:
o Normalize the luminescence data to the response of the reference agonist.
o Plot the normalized response against the logarithm of the compound concentration.

o Determine the ECso and Emax values by fitting the data to a four-parameter logistic

equation.

In Vitro Metabolism with Human Liver Microsomes
(General Protocol)

This protocol is used to identify the metabolic fate of a compound.
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Prepare Incubation Mixture:
- ADB-FUBIATA (10 pM)
- Human Liver Microsomes

- NADPH-regenerating system
- Phosphate buffer (pH 7.4)

l

Incubate at 37°C for 1 hour

:

Terminate reaction with cold acetonitrile

:

Centrifuge to precipitate proteins

:

Analyze supernatant by LC-HRMS

:

Identify and characterize metabolites

Click to download full resolution via product page

Experimental workflow for in vitro metabolism analysis.
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Incubation Mixture Preparation:

o Prepare a stock solution of ADB-FUBIATA (e.g., 10 uM final concentration) in a suitable
solvent like methanol or DMSO.

o In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL final
concentration), an NADPH-regenerating system (to provide cofactors for metabolic
enzymes), and phosphate buffer (pH 7.4).

o Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
Metabolic Reaction:

o Initiate the reaction by adding the ADB-FUBIATA stock solution to the pre-warmed
microsome mixture.

o Incubate the reaction at 37°C for a defined period (e.g., 1 hour) with gentle shaking.
Reaction Termination and Sample Preparation:

o Stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the
proteins.

o Vortex the mixture and then centrifuge to pellet the precipitated proteins.
o Carefully transfer the supernatant to a new tube for analysis.
LC-HRMS Analysis:

o Analyze the supernatant using a liquid chromatography-high-resolution mass spectrometry
(LC-HRMS) system.

o Use appropriate chromatographic conditions to separate the parent compound from its
metabolites.

o Acquire high-resolution mass spectra to identify and structurally elucidate the metabolites
based on their accurate mass and fragmentation patterns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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